(R)-3-Methylpiperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

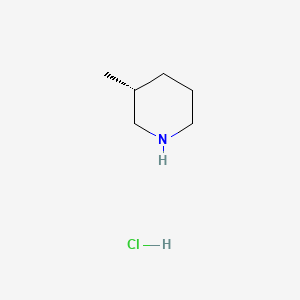

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJAKMCTWBGMNQ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741850 | |

| Record name | (3R)-3-Methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223792-48-1 | |

| Record name | (3R)-3-Methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3-Methylpiperidine hydrochloride CAS number

An In-Depth Technical Guide to (R)-3-Methylpiperidine Hydrochloride (CAS: 223792-48-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial chiral building block in modern medicinal chemistry. As a derivative of the ubiquitous piperidine scaffold, its stereochemically defined structure offers a precise tool for probing and optimizing molecular interactions with biological targets. The introduction of a methyl group at the 3-position in a specific (R)-configuration can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1] This guide provides an in-depth exploration of this compound, covering its physicochemical properties, robust methods for chiral resolution, comprehensive analytical protocols for quality control, and its applications in drug discovery. The methodologies described herein are grounded in established principles and are designed to be both practical and self-validating for the research and development scientist.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. This compound is a white to off-white solid. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 223792-48-1 | [2][3] |

| Molecular Formula | C₆H₁₄ClN | [2][4] |

| Molecular Weight | 135.64 g/mol | [2] |

| Melting Point | 192.8 - 193.0 °C | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [2] |

| SMILES | C[C@H]1CNCCC1.[H]Cl | [2] |

| InChI Key | DIJAKMCTWBGMNQ-FYZOBXCZSA-N | [3] |

The Critical Role of Chirality in Piperidine Scaffolds

The piperidine ring is one of the most prevalent N-heterocycles in approved pharmaceuticals.[5] Its conformational flexibility and ability to present substituents in well-defined spatial vectors make it a privileged scaffold. Introducing a chiral center, such as the methyl group in (R)-3-Methylpiperidine, transforms this common scaffold into a sophisticated design element.

The body is a chiral environment, and enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[6] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[6] Therefore, the use of enantiomerically pure building blocks like this compound is not merely an optimization step but a fundamental requirement in modern drug design to enhance target specificity and improve safety margins.[1]

Synthesis and Chiral Resolution: Isolating the (R)-Enantiomer

The synthesis of enantiomerically pure this compound typically starts from the racemic 3-methylpiperidine. The core scientific challenge lies in the efficient separation of the (R) and (S) enantiomers. While several methods exist, classical resolution via diastereomeric salt formation remains a robust and scalable technique widely used in industry.

This method leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These salts possess different solubilities, allowing them to be separated by fractional crystallization.[7]

Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a representative procedure. The choice of resolving agent and solvent is critical and often requires screening to find the optimal conditions for high yield and enantiomeric purity.[7]

-

Salt Formation:

-

Dissolve racemic 3-methylpiperidine in a suitable solvent such as isopropanol.

-

Add a stoichiometric equivalent (e.g., 0.5 equivalents, as one molecule of acid resolves two molecules of amine) of a chiral resolving agent, such as (R)-(-)-mandelic acid, dissolved in the same solvent.[7] The choice of (R)-mandelic acid is deliberate; it is expected to form a less soluble salt with one of the enantiomers.

-

Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals, which are enriched in the desired diastereomer (e.g., the (R)-3-methylpiperidine-(R)-mandelate salt), by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove residual mother liquor containing the more soluble (S)-enantiomer salt.

-

Self-Validation Insight: The efficiency of the resolution can be assessed at this stage by analyzing the enantiomeric purity of the amine recovered from a small sample of the crystals. Recrystallization may be necessary to achieve the desired purity (>99% ee).

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in water and add a strong base, such as aqueous sodium hydroxide (NaOH), to adjust the pH to >11. This deprotonates the piperidinium ion and breaks the salt.

-

Extract the liberated free (R)-3-methylpiperidine into an organic solvent like dichloromethane or diethyl ether.

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified (R)-3-methylpiperidine free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The this compound will precipitate as a solid. Collect the product by filtration, wash with cold solvent, and dry under vacuum.

-

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess (ee) of the final product. Due to the lack of a strong UV chromophore, methods must be chosen carefully.[8]

Protocol 4.1: Identity and Purity Confirmation (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like 3-methylpiperidine, providing confirmation of both identity and purity.[8]

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the hydrochloride salt in methanol. It may be necessary to neutralize the sample with a base to analyze the more volatile free amine form.

-

GC Conditions:

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan from m/z 35 to 200.

-

-

Data Analysis: The identity is confirmed by matching the retention time and the fragmentation pattern in the mass spectrum with a reference standard. Purity is estimated from the relative area of the main peak.

Protocol 4.2: Determination of Enantiomeric Excess (Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.[9]

-

System & Column:

-

An HPLC system with a UV detector is standard.

-

Column: A polysaccharide-based Chiral Stationary Phase (CSP) is highly effective for piperidine derivatives. Columns such as Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points.[7]

-

-

Mobile Phase Preparation (Critical Step):

-

A typical mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol).

-

Modifier: Add a small amount (typically 0.1%) of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[7]

-

Expertise & Causality: This is a critical step. The basic piperidine nitrogen can interact strongly with residual acidic silanol groups on the silica support of the stationary phase, leading to severe peak tailing and poor resolution. The amine modifier competes for these active sites, ensuring symmetrical peak shapes and reliable quantification.[7]

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Run a sample of the racemic compound first to identify the retention times of both the (R) and (S) enantiomers.

-

Analyze the sample of this compound.

-

The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

-

Applications in Drug Discovery and Development

This compound serves as a valuable chiral pool starting material. Its incorporation into a drug candidate provides a stereochemically defined vector that can be used to:

-

Enhance Potency: The methyl group can act as a key binding element, fitting into a specific hydrophobic pocket of a target protein, thereby increasing binding affinity. The (R)-configuration ensures this interaction is geometrically optimal.[1]

-

Improve Selectivity: By providing a precise three-dimensional structure, the scaffold can help a molecule differentiate between closely related biological targets (e.g., receptor subtypes), leading to a cleaner pharmacological profile and fewer off-target side effects.

-

Modulate Physicochemical Properties: The introduction of the 3-methyl group can subtly alter properties like lipophilicity (LogP) and aqueous solubility, which in turn influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Safety and Handling

This compound and its parent amine are hazardous materials that must be handled with appropriate precautions.

-

Hazards: Harmful if swallowed or inhaled.[10] Causes skin irritation and serious eye damage/irritation.[10][11] May cause respiratory irritation.[10][11] The free base is a highly flammable liquid and vapor.[11][12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[13] Wear protective gloves, safety glasses or goggles, and a lab coat.[10]

-

Handling: Keep away from heat, sparks, and open flames.[12] Ground all equipment to prevent static discharge.[13] Avoid breathing dust or vapors.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[12][13]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[10][12][13]

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 223792-48-1 [sigmaaldrich.com]

- 4. 3-Methylpiperidine hydrochloride | C6H14ClN | CID 521844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to (R)-3-Methylpiperidine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Methylpiperidine hydrochloride is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. Its rigid, three-dimensional structure makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This guide provides an in-depth exploration of its chemical structure, stereoselective synthesis, analytical characterization, and its pivotal role in drug discovery and development.

Physicochemical Properties and Structural Elucidation

This compound is the hydrochloride salt of the (R)-enantiomer of 3-methylpiperidine. The presence of a chiral center at the C3 position of the piperidine ring imparts specific stereochemical properties that are crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 223792-48-1 | [1][2] |

| Molecular Formula | C₆H₁₄ClN | [2][3] |

| Molecular Weight | 135.64 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 192.8-193.0 °C | [1] |

| SMILES | C[C@H]1CNCCC1.[H]Cl | [2] |

| InChI Key | DIJAKMCTWBGMNQ-FYZOBXCZSA-N | [1] |

| Purity | ≥97% | [2] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications, including its use in biological assays and as a starting material in aqueous reaction conditions.

Caption: Chemical structure of this compound.

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure piperidine derivatives is a significant area of research in organic chemistry.[4][5] Several strategies have been developed to access chiral 3-substituted piperidines, including asymmetric synthesis, resolution of racemic mixtures, and the use of a chiral pool.

One common and effective method for obtaining (R)-3-Methylpiperidine is through the resolution of a racemic mixture of 3-methylpiperidine. This classical approach utilizes a chiral resolving agent, such as (R)-(-)-mandelic acid, to form diastereomeric salts that can be separated by fractional crystallization.[6]

Experimental Protocol: Resolution of (±)-3-Methylpiperidine

This protocol outlines a general procedure for the diastereomeric salt resolution.

Materials:

-

Racemic 3-methylpiperidine

-

(R)-(-)-Mandelic acid

-

Isopropanol (or other suitable solvent)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or ethanol)

Procedure:

-

Salt Formation: Dissolve racemic 3-methylpiperidine in isopropanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in isopropanol, warming gently if necessary. Slowly add the mandelic acid solution to the 3-methylpiperidine solution with stirring.

-

Crystallization: Allow the mixture to cool to room temperature and then place it in an ice bath to induce crystallization of the diastereomeric salt. Seeding with a small crystal from a previous batch can be beneficial.[6]

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropanol. The solid obtained is the (R)-3-methylpiperidine-(R)-mandelate salt.

-

Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a sufficient amount of a strong base, such as 2M NaOH, to raise the pH to >11. This will deprotonate the piperidinium ion and dissolve the mandelic acid as its sodium salt.

-

Extraction: Extract the liberated (R)-3-methylpiperidine into an organic solvent like diethyl ether. Repeat the extraction multiple times to ensure complete recovery.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the free base of (R)-3-methylpiperidine.

-

Hydrochloride Salt Formation: Dissolve the oily (R)-3-methylpiperidine in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether) and add a solution of HCl (e.g., 4M HCl in dioxane or ethanolic HCl) dropwise with stirring. The hydrochloride salt will precipitate.

-

Final Product Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Caption: General workflow for the synthesis of (R)-3-Methylpiperidine HCl.

Analytical Characterization

The identity, purity, and enantiomeric excess of this compound must be rigorously confirmed using a suite of analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the compound. The ¹H NMR spectrum of 3-methylpiperidine shows characteristic signals for the methyl group protons and the protons on the piperidine ring.[7][8]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For (R)-3-Methylpiperidine, the expected molecular ion peak for the free base (C₆H₁₃N) would be at an m/z corresponding to its molecular weight of 99.17 g/mol .[9]

Chiral Purity Determination

Ensuring the enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.[10]

Workflow for Chiral HPLC Analysis:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase. A racemic standard of 3-methylpiperidine should also be prepared for comparison.

-

Derivatization (if necessary): For enhanced detection by UV, derivatization with a UV-active agent may be required. However, direct analysis is often possible.[10]

-

Chromatographic Separation: Inject the sample onto a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often effective for separating piperidine enantiomers.[6][10] The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.[10]

-

Detection and Quantification: Use a UV detector to monitor the elution of the enantiomers. The enantiomeric excess (ee) is calculated from the integrated peak areas of the (R)- and (S)-enantiomers.

Caption: Analytical workflow for the characterization of (R)-3-Methylpiperidine HCl.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11][12] The chiral nature of (R)-3-methylpiperidine makes it a particularly valuable synthon for creating molecules with specific three-dimensional orientations, which is often critical for high-affinity and selective binding to biological targets.

Derivatives of (R)-3-methylpiperidine are being investigated for a variety of therapeutic areas, including:

-

Neuroscience: As components of ligands for various receptors and transporters in the central nervous system.

-

Oncology: As building blocks for kinase inhibitors and other anti-cancer agents.

-

Metabolic Diseases: For the development of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV).[13]

The stereochemistry at the 3-position can significantly influence the pharmacological and toxicological properties of a drug candidate. Therefore, access to enantiomerically pure building blocks like this compound is essential for modern drug development.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled, and it can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored at room temperature in a well-ventilated area.[1][2]

References

- 1. This compound | 223792-48-1 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Methylpiperidine hydrochloride | C6H14ClN | CID 521844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 3-Methylpiperidine(626-56-2) 1H NMR [m.chemicalbook.com]

- 8. (R)-3-Amino-1-methyl-piperidine(1001353-92-9) 1H NMR spectrum [chemicalbook.com]

- 9. (R)-3-Methylpiperidine | C6H13N | CID 6427444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 13. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

(R)-3-Methylpiperidine hydrochloride molecular weight

An In-Depth Technical Guide to (R)-3-Methylpiperidine Hydrochloride: Physicochemical Properties, Enantioselective Synthesis, and Analytical Characterization

Introduction

This compound is a chiral synthetic building block of significant interest to researchers and professionals in drug development. As a derivative of piperidine, a saturated heterocycle that is a core structural motif in numerous pharmaceuticals, its utility is widespread. The stereochemistry at the C3 position, fixed in the (R)-configuration, is critical. In drug design, enantiomers of a chiral molecule can exhibit profoundly different pharmacological, metabolic, and toxicological profiles. Consequently, access to enantiomerically pure building blocks like this compound is a fundamental prerequisite for the synthesis of modern, stereochemically defined active pharmaceutical ingredients (APIs).

This guide provides a comprehensive technical overview of this compound, beginning with its core physicochemical properties, including its molecular weight. It delves into the principles of its synthesis and enantiomeric control, details authoritative methods for its analytical characterization, discusses its applications, and outlines essential safety protocols.

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical properties. These data are crucial for reaction stoichiometry, analytical method development, and safety assessments.

The molecular weight of this compound is 135.64 g/mol .[1][2] This value is derived from its molecular formula, C₆H₁₄ClN.[1][3] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 135.64 g/mol | [1] |

| Molecular Formula | C₆H₁₄ClN | [1][2][3] |

| CAS Number | 223792-48-1 | [1] |

| Canonical SMILES | C[C@H]1CNCCC1.[H]Cl | [1] |

| InChI Key | DIJAKMCTWBGMNQ-FYZOBXCZSA-N | |

| Physical Form | Solid | |

| Melting Point | 192.8 - 193.3 °C | [4] |

| Purity (Typical) | ≥97% | [1] |

| Parent Compound | (R)-3-Methylpiperidine (CAS: 16078-25-4) | [5] |

Synthesis and Enantiomeric Control

The synthesis of enantiomerically pure compounds is a central challenge in medicinal chemistry. For (R)-3-Methylpiperidine, a common and industrially scalable approach involves the synthesis of a racemic mixture of 3-methylpiperidine followed by chiral resolution. This method separates the two enantiomers into distinct, pure forms.

A representative strategy begins with a precursor like methyl piperidine-3-carboxylate.[6][7] The racemic ester is treated with a chiral resolving agent, such as (R)-(-)-mandelic acid. This acid-base reaction forms two diastereomeric salts. Diastereomers have different physical properties (e.g., solubility), which allows them to be separated by classical techniques like fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary (mandelic acid) is removed, yielding the enantiomerically enriched free base, which can then be converted to the hydrochloride salt.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of this compound is paramount. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[8][9]

The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. This results in different retention times, allowing for their separation and quantification.

Detailed Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a robust analytical method.

-

Instrument and Column Selection:

-

System: A standard HPLC system with a UV detector is sufficient.

-

CSP Selection: Polysaccharide-based columns are highly versatile for separating a wide range of chiral compounds.[10] Screen with two complementary columns:

-

Chiralcel® OD-H (Cellulose-based)

-

Chiralpak® AD-H (Amylose-based)

-

-

-

Mobile Phase Preparation (Normal Phase):

-

Rationale: Normal phase (non-polar mobile phase, polar stationary phase) often provides better selectivity for chiral separations of amines.

-

Primary Solvents: Prepare two initial mobile phases:

-

Mobile Phase A: 90:10 (v/v) n-Hexane / 2-Propanol

-

Mobile Phase B: 90:10 (v/v) n-Hexane / Ethanol

-

-

Additive: (R)-3-Methylpiperidine is a basic compound. To ensure good peak shape and prevent interaction with residual silanols on the column packing, add a basic modifier. Add 0.1% (v/v) Diethylamine (DEA) to each mobile phase.[10]

-

-

Sample Preparation:

-

Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

-

Chromatographic Conditions & Screening:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 5 µL

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

-

Screening Process: Run the sample on each column with each mobile phase. This constitutes a four-run screen to find the best initial separation conditions.

-

-

Optimization and Validation:

-

Analysis: Evaluate the chromatograms for resolution between the (R) and potential (S) enantiomer peaks. Select the column/mobile phase combination that gives the best separation.

-

Optimization: If separation is partial, adjust the ratio of alcohol in the mobile phase. Reducing the alcohol percentage generally increases retention and may improve resolution.

-

Validation: Once optimized, validate the method by injecting a racemic standard of 3-Methylpiperidine hydrochloride to confirm the retention times of both the (R) and (S) enantiomers and to prove the method's separating power.

-

Applications in Research and Drug Development

This compound serves as a valuable chiral building block in the synthesis of complex molecular targets. Its rigid, stereodefined structure allows medicinal chemists to precisely control the three-dimensional architecture of a final drug candidate, which is essential for optimizing binding to biological targets like enzymes and receptors.

It is frequently used as a key intermediate in programs targeting central nervous system (CNS) disorders, metabolic diseases, and oncology. More recently, such chiral building blocks have gained prominence in the development of novel therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation is critical for biological function.[2]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as harmful and requires appropriate personal protective equipment (PPE).

-

GHS Pictogram: GHS07 (Harmful)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this compound in a well-ventilated fume hood while wearing standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is more than a simple chemical with a molecular weight of 135.64 g/mol . It is a precision tool for the modern medicinal chemist. Its fixed stereochemistry, enabled by robust synthetic and resolution techniques, allows for the rational design of new therapeutics. The ability to verify its enantiomeric purity through established analytical methods like chiral HPLC underpins its value and ensures the quality and consistency required for pharmaceutical research and development. This guide provides the foundational knowledge necessary for its effective and safe utilization in a scientific setting.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Methylpiperidine hydrochloride | C6H14ClN | CID 521844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-Methylpiperidine hydrochloride | 155797-02-7 [chemicalbook.com]

- 5. (R)-3-Methylpiperidine | C6H13N | CID 6427444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 7. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Melting Point of (R)-3-Methylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of a Seemingly Simple Parameter

In the landscape of pharmaceutical development and chemical research, the melting point stands as a fundamental, yet profoundly informative, physical constant. It is often one of the first analytical data points collected for a newly synthesized compound, offering a preliminary assessment of purity and identity. For a chiral molecule such as (R)-3-Methylpiperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents, an accurate and well-understood melting point is not merely a number; it is a cornerstone of quality control, a predictor of physicochemical behavior, and a critical parameter governed by stringent regulatory standards.

This guide, intended for the discerning researcher and drug development professional, moves beyond a simple recitation of a temperature range. Instead, it provides a holistic and in-depth exploration of the melting point of this compound, grounded in scientific principles and practical, field-proven insights. We will delve into the theoretical underpinnings of melting point phenomena, present robust experimental protocols for its determination, and explore the nuances of data interpretation, all within the context of ensuring the scientific integrity and regulatory compliance demanded in today's research and manufacturing environments.

Physicochemical Profile of this compound

This compound is the hydrochloride salt of the chiral amine (R)-3-Methylpiperidine. The introduction of the hydrochloride salt not only enhances the stability and water solubility of the parent amine but also significantly influences its crystalline structure and, consequently, its melting point.

| Property | Value | Source |

| Chemical Formula | C₆H₁₄ClN | [1] |

| Molecular Weight | 135.64 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Reported Melting Point | 192.8-193.0 °C | [2][3] |

| CAS Number | 223792-48-1 | [1][2] |

It is imperative to recognize that the reported melting point is a characteristic of a highly pure sample. As we will explore in subsequent sections, the presence of impurities, including the (S)-enantiomer, residual solvents, or by-products from synthesis, can lead to a depression and broadening of the melting point range.[4]

The Science of Melting: More Than Just a Phase Transition

The melting of a crystalline solid is a thermodynamic process where the substance transitions from a highly ordered crystalline lattice to a disordered liquid state. This phase change occurs at a specific temperature and pressure when the thermal energy of the molecules overcomes the forces holding them in the crystal lattice. For a pure, crystalline compound, this transition is typically sharp, occurring over a narrow temperature range (often less than 1-2 °C).[5]

The melting point is intrinsically linked to the strength of the intermolecular forces within the crystal. In the case of this compound, these forces are a combination of:

-

Ionic Interactions: Strong electrostatic attractions between the positively charged piperidinium ion and the negatively charged chloride ion.

-

Hydrogen Bonding: Interactions between the N-H group of the piperidinium cation and the chloride anion, as well as potentially with other piperidinium ions.

-

Van der Waals Forces: Weaker, non-specific interactions between the alkyl portions of the molecules.

The chirality of the molecule also plays a crucial role. A pure enantiomer, such as this compound, can pack into a more ordered and stable crystal lattice compared to a racemic mixture. This difference in packing efficiency often results in different melting points for the pure enantiomers and the racemate.[6]

The Impact of Impurities: A Diagnostic Tool

The presence of impurities disrupts the regular crystalline lattice of a pure compound. This disruption weakens the intermolecular forces, requiring less energy to break the lattice, which in turn lowers the melting point.[7] Furthermore, the melting process occurs over a broader temperature range as different regions of the crystal, with varying impurity concentrations, melt at slightly different temperatures.

Common impurities in this compound can include:

-

The (S)-enantiomer: The presence of the opposite enantiomer can form a eutectic mixture, leading to a significant melting point depression.

-

Residual Solvents: Solvents used during synthesis or purification can become trapped in the crystal lattice.

-

Starting Materials and By-products: Incomplete reactions or side reactions during synthesis can result in impurities.

-

Inorganic Salts: Residual salts from the hydrochloride formation or other steps.

Therefore, the melting point serves as a powerful, albeit preliminary, indicator of purity. A sharp melting point within the expected range is a strong indication of a high-purity sample. Conversely, a depressed and broadened melting range should prompt further investigation into the sample's purity.[8]

Methodologies for Accurate Melting Point Determination

The accurate determination of the melting point of this compound is paramount for quality control and regulatory purposes. Two primary methods are employed in modern laboratories: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination: The Gold Standard

The capillary method, recognized by major pharmacopeias, remains a widely used and reliable technique for melting point determination.[9]

Objective: To determine the melting point range of this compound using a manual or automated melting point apparatus.

Materials:

-

This compound, finely powdered and dried

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or equivalent)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual moisture can act as an impurity.

-

If necessary, gently grind the sample to a fine, uniform powder using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.[9]

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the initial temperature to approximately 10-15 °C below the expected melting point of ~193 °C.

-

-

Melting Point Determination:

-

Begin heating the sample. For a preliminary, rapid determination, a heating rate of 5-10 °C/minute can be used.

-

For an accurate determination, once the temperature is within 15 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute.[9]

-

Observe the sample closely through the magnifying lens.

-

Record the onset of melting: The temperature at which the first droplet of liquid is observed.

-

Record the completion of melting: The temperature at which the last solid particle melts, resulting in a clear liquid.

-

The recorded temperature range is the melting point of the sample.

-

-

Data Reporting and Interpretation:

-

Report the melting point as a range, for example, 192.5-193.5 °C.

-

A sharp melting range (≤ 1 °C) close to the literature value suggests high purity.

-

A broad or depressed melting range indicates the presence of impurities.

-

Differential Scanning Calorimetry (DSC): A Deeper Thermal Insight

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC provides not only the melting point (as the peak of the endothermic event) but also information on the enthalpy of fusion, which is related to the crystallinity of the sample.

Objective: To determine the melting point and enthalpy of fusion of this compound using DSC.

Materials:

-

This compound, accurately weighed

-

DSC instrument (e.g., TA Instruments, Mettler Toledo)

-

Aluminum or hermetically sealed sample pans and lids

-

Crimper for sealing pans

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the dried this compound sample into a DSC pan.

-

Seal the pan using a crimper. For samples that may sublime or are sensitive to atmospheric moisture, hermetically sealed pans are recommended.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the initial temperature to at least 20 °C below the expected melting point.

-

Set the final temperature to at least 20 °C above the expected melting point.

-

Set a heating rate of 10 °C/minute.

-

Use an inert purge gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/minute).

-

-

Data Acquisition and Analysis:

-

Initiate the temperature program and record the DSC thermogram.

-

The melting event will appear as an endothermic peak on the thermogram.

-

Analyze the thermogram to determine:

-

Onset Temperature: The temperature at which the melting process begins.

-

Peak Temperature (Melting Point): The temperature at the apex of the endothermic peak.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is a measure of the energy required to melt the sample.

-

-

Illustrative DSC Thermogram Interpretation:

While a specific DSC thermogram for this compound is not publicly available, a typical thermogram for a pure crystalline organic hydrochloride salt would exhibit a single, sharp endothermic peak corresponding to its melting point. The onset of this peak would be close to the peak temperature, indicating a narrow melting range. The presence of impurities would manifest as a broader, potentially shouldered peak at a lower temperature.

Synthesis, Purification, and the Pursuit of Purity

The accuracy of a melting point determination is fundamentally dependent on the purity of the sample. Therefore, a robust understanding of the synthesis and purification of this compound is essential.

Synthesis Pathway

This compound is typically prepared from its free base, (R)-3-Methylpiperidine. The free base itself can be obtained through various synthetic routes, often involving the chiral resolution of racemic 3-methylpiperidine. A common method for hydrochloride salt formation is as follows:

-

Dissolution: (R)-3-Methylpiperidine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrogen chloride (either gaseous or dissolved in an appropriate solvent like dioxane or ethanol) is added dropwise to the stirred solution of the amine.

-

Precipitation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

-

Isolation and Drying: The precipitated solid is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum to yield pure this compound.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[10] The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Recrystallization Protocol:

-

Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system (e.g., ethanol/diethyl ether, isopropanol).

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

The purity of the recrystallized product should be confirmed by melting point analysis. A sharper melting range closer to the literature value indicates successful purification.

Regulatory Context and Good Manufacturing Practices (GMP)

In the pharmaceutical industry, the determination of melting point is not just a scientific exercise but a regulatory requirement. Good Manufacturing Practices (GMP) dictate that all analytical methods used for the quality control of active pharmaceutical ingredients (APIs) must be validated to ensure they are accurate, reliable, and reproducible.[11]

Key GMP Considerations for Melting Point Determination:

-

Instrument Calibration: Melting point apparatus and DSC instruments must be regularly calibrated using certified reference standards.[12]

-

Method Validation: The chosen method for melting point determination should be validated for its intended purpose, demonstrating its accuracy, precision, and robustness.[11]

-

Standard Operating Procedures (SOPs): Detailed SOPs for melting point determination must be in place and followed meticulously.

-

Data Integrity: All data, including raw data, calculations, and reports, must be accurately recorded and maintained in a secure and traceable manner.

Conclusion: A Foundational Pillar of Quality

The melting point of this compound, while seemingly a simple parameter, is a rich source of information for the discerning scientist and drug development professional. It is a direct reflection of the compound's purity and crystalline integrity. An in-depth understanding of the principles behind melting point phenomena, coupled with the rigorous application of validated analytical methods, is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide has aimed to provide the theoretical foundation and practical guidance necessary to approach the determination of this critical physicochemical property with the scientific rigor and expertise it deserves.

Visualizations

Logical Workflow for Melting Point Determination

Caption: A logical workflow for the accurate determination of the melting point of this compound.

Decision Tree for Investigating Out-of-Specification Melting Point Results

Caption: A decision tree for investigating out-of-specification melting point results for this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 223792-48-1 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. In Melting Points We Trust: A Review on the Misguiding Characterization of Multicomponent Reactions Adducts and Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melting point–solubility–structure correlations in chiral and racemic model cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Melting Point Test - CD Formulation [formulationbio.com]

- 9. thinksrs.com [thinksrs.com]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. pharmatimesofficial.com [pharmatimesofficial.com]

- 12. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

Introduction: The Significance of Solubility in Pharmaceutical Development

An In-Depth Technical Guide to the Solubility of (R)-3-Methylpiperidine Hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 223792-48-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents established methodologies for its empirical determination, and discusses the critical factors influencing this vital physicochemical property.

This compound is a chiral piperidine derivative utilized as a building block in the synthesis of various pharmaceutical agents. The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development. It directly impacts bioavailability, formulation strategies, process chemistry, and purification efficacy. As the hydrochloride salt of a secondary amine, this compound is engineered for enhanced aqueous solubility compared to its free base counterpart, a common strategy to improve the physicochemical properties of amine-containing compounds[1]. Understanding its solubility profile across various solvent systems is paramount for predictable and successful application.

This document serves as a practical guide, synthesizing fundamental principles with actionable protocols to empower researchers in their laboratory investigations.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential before undertaking solubility studies. These parameters, summarized in Table 1, provide context for its expected behavior.

| Property | Value | Source |

| CAS Number | 223792-48-1 | [2] |

| Molecular Formula | C₆H₁₄ClN | [2][3] |

| Molecular Weight | 135.64 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 192.8 - 193.0 °C | |

| pKa (Predicted for parent amine) | ~11 (Typical for secondary amines) | N/A |

| SMILES | C[C@H]1CNCCC1.[H]Cl | [2] |

The structure features a chiral center at the 3-position of the piperidine ring and exists as an ionic salt. This ionic character is the primary driver of its solubility in polar solvents. The conversion of the basic nitrogen in the piperidine ring to a protonated ammonium chloride salt drastically increases its polarity and potential for favorable ion-dipole interactions with polar solvent molecules, particularly water[1][4].

Theoretical Framework of Solubility

The solubility of this compound is governed by the equilibrium between the solid-state lattice and the solvated ions in solution. The process can be described by the following equilibrium:

C₆H₁₃N·HCl(s) ⇌ --INVALID-LINK-- + Cl⁻(aq)

The key factors influencing this equilibrium are:

-

Lattice Energy: The strength of the ionic and intermolecular forces holding the crystal lattice together. A higher lattice energy requires more energy to overcome, potentially leading to lower solubility.

-

Solvation Energy: The energy released when the resulting ions (the protonated piperidinium cation and the chloride anion) are solvated by solvent molecules. Strong ion-solvent interactions, such as the ion-dipole forces between the ions and water, favor the dissolution process.

-

Solvent Properties: Polar protic solvents like water, methanol, and ethanol are expected to be effective solvents due to their ability to form hydrogen bonds and solvate both the cation and the anion. Aprotic polar solvents (e.g., DMSO) can also be effective, while nonpolar solvents (e.g., hexane, toluene) are expected to be poor solvents for this ionic salt.

-

Temperature: For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature. This relationship, however, must be determined empirically.

-

pH of the Medium: As a salt of a weak base, the solubility of this compound is highly pH-dependent. In acidic to neutral media, the protonated form dominates, maintaining high solubility. As the pH increases towards and beyond the pKa of the parent amine, the equilibrium shifts towards the unprotonated, less polar free base ((R)-3-Methylpiperidine), which has significantly lower aqueous solubility[5][6].

Comparative Solubility Data: The Free Base

While specific, publicly available quantitative solubility data for this compound is limited, examining the solubility of its parent free base, 3-Methylpiperidine, provides valuable context for its behavior in organic solvents. The hydrochloride salt is expected to have significantly higher solubility in polar protic solvents (like water) and lower solubility in non-polar organic solvents compared to the free base.

Table 2: Quantitative Solubility of 3-Methylpiperidine (Free Base) at 25°C[7]

| Solvent | Solubility (g/L) |

| Ethanol | 2596.2 |

| Methanol | 2356.27 |

| Ethyl Acetate | 1976.77 |

| Acetone | 1653.21 |

| Toluene | 420.3 |

| Water | 3.73* |

*Note: Other sources describe the free base as "miscible" with water, suggesting temperature-dependent miscibility. This value highlights that even the "water-soluble" free base has limited solubility compared to what is expected for its hydrochloride salt.[7][8]

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise solubility data, direct experimental measurement is essential. The isothermal equilibrium method is the gold standard, providing reliable and reproducible results[9].

Principle

An excess of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the solution to reach equilibrium with the undissolved solid. The saturated supernatant is then carefully separated, diluted, and analyzed using a validated analytical technique to determine the solute concentration, which represents its solubility under those conditions.

Mandatory Visualization: Experimental Workflow

Caption: Isothermal equilibrium solubility determination workflow.

Detailed Step-by-Step Methodology

Materials:

-

This compound (purity > 99%)

-

Analytical grade solvents (e.g., water, phosphate buffers of various pH, ethanol, DMSO)

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, chemically compatible)

-

Validated HPLC system with a suitable detector

Procedure:

-

Preparation of Saturated Solutions: To a series of sealed glass vials, add an excess amount of this compound to a precisely known volume (e.g., 5 mL) of each test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Expertise Insight: The time to reach equilibrium should be confirmed by preliminary studies, measuring the concentration at various time points (e.g., 12, 24, 48, 72h) until it plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to permit settling of the excess solid. For robust separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining solid[9].

-

Sampling and Preparation: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any microscopic particulates. Trustworthiness Check: This filtration step is critical to prevent erroneously high results from undissolved solid particles.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method.

-

Data Analysis: Calculate the concentration of the analyte in the original saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent system to ensure reproducibility. Report the solubility as the mean ± standard deviation in units of mg/mL or mol/L[9].

Analytical Quantification Method: HPLC

This compound lacks a strong UV chromophore, making direct UV detection by HPLC challenging and insensitive[10]. Therefore, alternative or modified methods are required for accurate quantification.

Recommended Approach: HPLC with Pre-Column Derivatization

This method involves reacting the amine with a derivatizing agent to attach a UV-active moiety.

-

Principle: The secondary amine of the piperidine ring is reacted with a reagent like 4-toluenesulfonyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to form a derivative with strong UV absorbance[10][11].

-

Exemplary Derivatization Protocol (based on 4-toluenesulfonyl chloride)[10]:

-

To 1.0 mL of the diluted sample in acetonitrile, add 1.0 mL of a borate buffer (pH 9.0).

-

Add 1.0 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.

-

Vortex and heat the mixture at 60°C for 30 minutes.

-

Cool to room temperature and filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient of acetonitrile and water/buffer.

-

Detection: UV detector set to the absorbance maximum of the derivative (e.g., ~230 nm for the tosyl derivative)[10].

-

Authoritative Grounding: This derivatization approach is a well-established technique for the analysis of aliphatic amines that lack chromophores, ensuring reliable and sensitive quantification.[11]

Factors Influencing Solubility: Practical Considerations

The Critical Role of pH

The solubility of this compound in aqueous media is profoundly influenced by pH. As illustrated in the diagram below, maintaining an acidic pH ensures the compound remains in its highly soluble, protonated (ionic) form.

Caption: pH-dependent equilibrium of (R)-3-Methylpiperidine HCl.

For drug development, this means formulations should be buffered to a pH well below the pKa of the parent amine to prevent precipitation. A pH-solubility profile should be experimentally determined by measuring solubility in a series of buffers across a relevant pH range (e.g., pH 2 to 12).

Co-solvents and Formulation Strategies

In cases where solubility needs to be further enhanced, particularly for creating concentrated stock solutions, the use of water-miscible organic co-solvents is a common and effective strategy[12].

-

Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) can disrupt the crystal lattice and improve solvation.

-

Caution: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the compound may precipitate if its solubility limit in the final solvent mixture is exceeded. This is a frequent issue in bioassays, and it is crucial to ensure the final co-solvent concentration is low (typically <1%) and does not interfere with the experiment[5].

Conclusion

While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide provides the necessary theoretical foundation and a robust, validated experimental framework for its determination. As a hydrochloride salt of a secondary amine, it is expected to exhibit high solubility in polar protic solvents, a property that is critically dependent on maintaining an acidic to neutral pH. By employing the isothermal equilibrium method coupled with a sensitive analytical technique like HPLC with derivatization, researchers can generate the high-quality, reliable solubility data essential for advancing their research and development objectives.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Methylpiperidine hydrochloride | C6H14ClN | CID 521844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-3-Methylpiperidine Hydrochloride

Introduction

(R)-3-Methylpiperidine hydrochloride is a chiral saturated heterocycle of significant interest in medicinal chemistry and drug development, often serving as a key building block for complex pharmaceutical agents. The precise and unambiguous structural confirmation of such molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful analytical technique for elucidating molecular structure in solution.[1]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, we will delve into the underlying principles that dictate the spectrum's appearance, including the profound effects of nitrogen protonation, ring conformation, and the stereochemical implications of the C3 chiral center. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR for structural verification and characterization.

Core Principles Influencing the Spectrum

To accurately interpret the ¹H NMR spectrum, one must first understand the key chemical features of this compound and their spectroscopic consequences.

Protonation of the Amine

The treatment of 3-methylpiperidine with hydrochloric acid results in the protonation of the basic nitrogen atom, forming a piperidinium chloride salt.[2] This has two major effects on the ¹H NMR spectrum:

-

Deshielding: The nitrogen atom becomes a positively charged quaternary ammonium center (-NH₂⁺-). This group is strongly electron-withdrawing, which significantly reduces the electron density around adjacent protons. This effect, known as deshielding, causes the protons on the α-carbons (C2 and C6) to resonate at a much higher chemical shift (further downfield) compared to the neutral amine.[3]

-

N-H Protons: The two protons on the nitrogen (N-H) become observable in the ¹H NMR spectrum. Their chemical shift can vary widely (typically δ 7-9 ppm, but highly dependent on solvent, concentration, and temperature) and the peak shape is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with residual water or the solvent.[4] In protic deuterated solvents like D₂O, these protons will exchange with deuterium, causing the N-H signal to diminish or disappear entirely.

Ring Conformation and Stereochemistry

The six-membered piperidine ring is not planar; it predominantly adopts a chair conformation to minimize steric and torsional strain. For 3-methylpiperidine, a conformational equilibrium exists between two chair forms: one with the methyl group in an equatorial position and one with it in an axial position.

References

(R)-3-Methylpiperidine hydrochloride ¹³C NMR spectrum

An In-Depth Technical Guide to the ¹³C NMR Spectrum of (R)-3-Methylpiperidine Hydrochloride

Introduction

This compound is a chiral organic compound that serves as a valuable building block in pharmaceutical and chemical synthesis. Its stereochemistry and conformational dynamics are crucial for its reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the structural elucidation of such molecules. This guide provides a detailed analysis of the ¹³C NMR spectrum of this compound, offering insights into peak assignment, the influence of stereochemistry, and the effects of protonation on chemical shifts. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural characterization.

Predicted ¹³C NMR Spectrum and the Influence of Protonation

While experimental spectra for specific compounds are invaluable, a thorough understanding of the underlying principles allows for accurate prediction and interpretation. The ¹³C NMR spectrum of this compound is best understood by first considering the parent compound, piperidine, and the effects of N-protonation and C3-methylation.

Protonation of the nitrogen atom to form the hydrochloride salt significantly influences the electron density across the piperidine ring, leading to predictable changes in the ¹³C NMR chemical shifts. Generally, carbons alpha to the protonated nitrogen (C2 and C6) experience a downfield shift due to the inductive effect of the positive charge. The effect diminishes with distance, so beta (C3, C5) and gamma (C4) carbons are less affected.

The introduction of a methyl group at the C3 position breaks the symmetry of the piperidine ring, resulting in six distinct signals for the ring carbons. The stereochemistry at C3—the (R) configuration—will further influence the chemical shifts due to the preferred conformational orientation (axial vs. equatorial) of the methyl group.

Analysis of Structural Features on the ¹³C NMR Spectrum

The chemical shift of each carbon atom in this compound is determined by its local electronic environment, which is influenced by several factors:

-

Proximity to the Protonated Nitrogen: The positively charged nitrogen atom withdraws electron density from adjacent carbons, causing them to be deshielded and resonate at a lower field (higher ppm). This effect is most pronounced for the α-carbons (C2 and C6).

-

The Inductive Effect of the Methyl Group: The C3-methyl group is an electron-donating group, which would typically cause a slight upfield shift (lower ppm) for the carbon it is attached to (C3).

-

Stereochemistry and Conformational Effects: The piperidine ring exists in a chair conformation. The methyl group at C3 can be either in an axial or equatorial position. The equatorial conformation is generally more stable. This stereochemical arrangement influences the chemical shifts of the ring carbons due to steric interactions.

-

Substitution Effects: The chemical shifts can be estimated by considering the known shifts of piperidine and applying substituent effect corrections for the methyl group and N-protonation. For piperidine, the chemical shifts are approximately 47.8 ppm for C2/C6, 27.5 ppm for C3/C5, and 25.5 ppm for C4.

Based on these principles, a predicted assignment for the ¹³C NMR spectrum of this compound is presented below.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C2 | ~52-55 | α to protonated nitrogen, downfield shift. |

| C6 | ~50-53 | α to protonated nitrogen, downfield shift, slightly different from C2 due to the influence of the C3-methyl group. |

| C4 | ~23-26 | γ to protonated nitrogen, least affected by protonation. |

| C5 | ~25-28 | β to protonated nitrogen. |

| C3 | ~30-33 | β to protonated nitrogen, attached to the methyl group. |

| CH₃ | ~18-22 | Methyl group carbon, typically in the high-field region. |

Experimental Protocol for ¹³C NMR Acquisition

A robust experimental protocol is essential for obtaining a high-quality ¹³C NMR spectrum.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Deuterated water (D₂O) is often a good choice for hydrochloride salts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the ¹³C probe to the correct frequency.

-

Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from the solvent.

3. Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that covers the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is usually sufficient for small molecules.

-

Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CD₃OD at 49.0 ppm) or an internal standard like TMS (0.0 ppm).

Visualization of Key Concepts

The following diagrams illustrate the structure and the workflow for the analysis of this compound.

Caption: Molecular structure and key influences on the ¹³C NMR spectrum.

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information. A detailed analysis of the chemical shifts allows for the unambiguous assignment of each carbon atom in the molecule. The key factors influencing the spectrum are the protonation of the nitrogen atom, which causes significant downfield shifts for the alpha carbons, and the presence of the C3-methyl group, which breaks the symmetry of the ring and influences the chemical shifts through inductive and steric effects. By following a rigorous experimental protocol, a high-quality spectrum can be obtained, enabling confident structural verification for researchers in synthetic chemistry and drug development.

An In-Depth Technical Guide to the Safe Handling of (R)-3-Methylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Methylpiperidine hydrochloride is a chiral synthetic building block integral to the development of novel pharmaceutical agents. As with many piperidine derivatives, its reactivity and toxicological profile necessitate a comprehensive understanding of its hazards and the implementation of rigorous safety protocols.[1][2][3] This guide provides an in-depth analysis of the chemical and physical properties of this compound, its associated hazards, and detailed, field-proven protocols for its safe handling, storage, and disposal. The causality behind each procedural step is elucidated to foster a culture of safety and scientific integrity within the laboratory.

Chemical and Physical Properties: A Foundation for Safe Handling

A thorough understanding of a compound's physical and chemical properties is the cornerstone of a robust safety protocol. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate handling and storage procedures.

| Property | Value | Source |

| Chemical Formula | C₆H₁₄ClN | [4] |

| Molecular Weight | 135.64 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 192.8-193.0 °C | |

| Purity | ≥97% | [4] |

| Storage Temperature | Room temperature | [4] |

Toxicological Profile and Hazard Analysis

This compound is classified as a hazardous substance, and a detailed understanding of its toxicological effects is paramount for minimizing risk. The primary hazards are associated with its corrosive nature and potential for systemic toxicity upon exposure.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

| Hazard Statement | Code | Description | Pictogram |

| Harmful if swallowed | H302 | Ingestion may lead to systemic toxicity. | GHS07 (Exclamation Mark) |

| Causes skin irritation | H315 | Direct contact can cause redness, pain, and inflammation. | GHS07 (Exclamation Mark) |

| Causes serious eye irritation | H319 | Can cause significant eye irritation, potentially leading to damage. | GHS07 (Exclamation Mark) |

| Harmful if inhaled | H332 | Inhalation of dust can irritate the respiratory tract and may be harmful. | GHS07 (Exclamation Mark) |

| May cause respiratory irritation | H335 | Inhalation may lead to coughing, shortness of breath, and irritation of the respiratory system. | GHS07 (Exclamation Mark) |

Source:

Mechanism of Toxicity

The toxicity of piperidine and its derivatives is primarily attributed to their alkaline and corrosive properties.[5][6] As a strong base, piperidine can cause liquefaction necrosis, a process where the saponification of fats in cell membranes leads to cell destruction and deep tissue penetration.[6] This corrosive action is responsible for the severe irritation and burns observed upon contact with skin, eyes, and mucous membranes.[5][7] Ingestion can lead to corrosion of the digestive system, with potential for esophageal and gastric perforation.[8] Systemic effects following absorption can include impacts on the central nervous system, liver, and kidneys.[7][9]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection and consistent use of appropriate PPE are critical for preventing exposure to this compound. A risk assessment should always be conducted to ensure the chosen PPE provides adequate protection for the specific laboratory procedure being performed.[10][11][12]

| Body Part | Required PPE | Specifications and Rationale |

| Eyes/Face | Safety goggles and face shield | Goggles should provide a complete seal around the eyes to protect against dust particles. A face shield offers an additional layer of protection against splashes and should be worn when handling larger quantities or during procedures with a higher risk of aerosolization.[13][14] |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. It is crucial to check for any signs of degradation or puncture before use and to change gloves frequently, especially after direct contact with the compound.[13][14] |

| Body | Laboratory coat | A fully buttoned, flame-retardant lab coat is mandatory to protect against accidental spills and skin contact. |

| Respiratory | Respirator (if required) | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12] |

Experimental Protocols for Safe Handling